Osilodrostat

Description

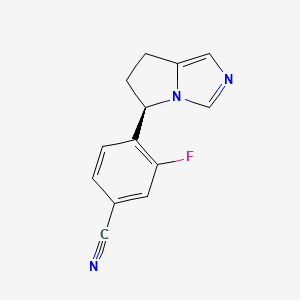

Structure

3D Structure

Properties

IUPAC Name |

4-[(5R)-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-5-yl]-3-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FN3/c14-12-5-9(6-15)1-3-11(12)13-4-2-10-7-16-8-17(10)13/h1,3,5,7-8,13H,2,4H2/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USUZGMWDZDXMDG-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CN=CN2C1C3=C(C=C(C=C3)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CN=CN2[C@H]1C3=C(C=C(C=C3)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40156570 | |

| Record name | Osilodrostat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40156570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928134-65-0 | |

| Record name | 4-(R)-(6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-5-yl)-3-fluorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=928134-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Osilodrostat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0928134650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Osilodrostat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11837 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Osilodrostat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40156570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OSILODROSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YL4IQ1078 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling the Solid-State Architecture of Osilodrostat: A Technical Guide to its Crystal Structure

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the crystal structure analysis of Osilodrostat (LCI699), a potent inhibitor of 11β-hydroxylase, pivotal in the management of Cushing's disease. Understanding the three-dimensional arrangement of Osilodrostat, both as an individual molecule and in complex with its biological target, is fundamental to comprehending its mechanism of action, guiding further drug design, and ensuring optimal solid-state properties for pharmaceutical development. This document provides a comprehensive overview of the crystallographic data, experimental methodologies, and key structural insights into Osilodrostat.

Crystal Structure of Osilodrostat in Complex with Aldosterone Synthase (CYP11B2)

The most insightful structural information for Osilodrostat comes from its co-crystallization with a key target enzyme, aldosterone synthase (CYP11B2). This analysis reveals the precise binding mode and the critical interactions that underpin its inhibitory activity.

A study successfully solved the crystal structure of CYP11B2 in complex with Osilodrostat (referred to as LCI699 in the publication).[1] The resulting structure was determined to a resolution of 3.07 Å.[1] Phasing was achieved through molecular replacement using a previously determined structure of CYP11B2 with another inhibitor.[1] The final structural model and the corresponding structure factors have been deposited in the Protein Data Bank (PDB).[2]

| Parameter | Value | Reference |

| PDB ID | 7M8V | [2] |

| Resolution | 3.07 Å | [1] |

| R-work | 0.222 | [1] |

| R-free | 0.264 | [1] |

Key Interactions and Binding Mode:

Within the active site of CYP11B2, Osilodrostat exhibits a specific orientation that facilitates its potent inhibition. The imidazole nitrogen of Osilodrostat coordinates with the heme iron of the cytochrome P450 enzyme, a characteristic feature of this class of inhibitors.[2] The benzonitrile group is oriented along the I helix of the protein, with the nitrile moiety interacting with Arg-120.[1] A notable interaction involves the fluorine atom on the benzonitrile ring, which forms a halogen bond with the backbone carbonyl oxygen of Ala-313.[1] The active site is largely hydrophobic, with additional interactions, such as a halogen-π interaction between the fluorine and Phe-231, further stabilizing the complex.[1]

Polymorphism of Osilodrostat Phosphate

Osilodrostat is formulated as a phosphate salt for pharmaceutical use.[3] Like many pharmaceutical compounds, Osilodrostat phosphate can exist in different crystalline forms, a phenomenon known as polymorphism. These different solid-state forms can have distinct physicochemical properties, including solubility, stability, and bioavailability.

| Polymorph | Characterization Data Available |

| Form A | Mentioned in patent literature |

| Form B | Mentioned in patent literature |

| Form C | Mentioned in patent literature |

Experimental Protocols

Co-crystallization of Osilodrostat with CYP11B2 and Structure Determination

The following protocol is a summary of the methodology used to obtain the crystal structure of the Osilodrostat-CYP11B2 complex.[1][2]

-

Protein Expression and Purification: The CYP11B2 enzyme is expressed in a suitable host system and purified to homogeneity using standard chromatographic techniques.

-

Co-crystallization: The purified CYP11B2 is saturated with (R)-Osilodrostat and subjected to crystallization trials. Single crystals are typically grown using vapor diffusion methods, where the protein-ligand solution is equilibrated against a reservoir solution containing precipitants.

-

X-ray Diffraction Data Collection: A single, well-formed crystal is selected and cryo-cooled. X-ray diffraction data are collected using a synchrotron radiation source. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.[1]

-

Data Processing and Structure Solution: The collected diffraction images are processed to determine the intensities and positions of the diffraction spots. The structure is then solved by molecular replacement, using a known structure of a similar protein as a search model.[1][2]

-

Model Building and Refinement: The initial model is iteratively improved by manual model building in electron density maps and computational refinement until the model agrees with the experimental data.[2] The final refined structure is then validated for its geometric quality.

General Protocol for Small Molecule Crystallization and Single-Crystal X-ray Diffraction

For the analysis of a small molecule like Osilodrostat itself, the following general protocol would be employed:

-

Purification: The compound is purified to a high degree to remove any impurities that might hinder crystallization.

-

Crystal Growth: Single crystals are grown from a supersaturated solution. Common techniques include:

-

Slow Evaporation: The solvent is allowed to evaporate slowly from a solution of the compound, leading to the formation of crystals.

-

Vapor Diffusion: A solution of the compound is placed in a small container inside a larger sealed container with a solvent in which the compound is less soluble. The vapor of the less soluble solvent slowly diffuses into the compound's solution, inducing crystallization.

-

Cooling: A saturated solution of the compound at a higher temperature is slowly cooled, causing the solubility to decrease and crystals to form.

-

-

Crystal Mounting and Data Collection: A suitable single crystal is mounted on a goniometer head and placed in the X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibration and radiation damage. X-ray diffraction data are collected by rotating the crystal in the X-ray beam.

-

Structure Solution and Refinement: The collected data are used to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using least-squares techniques to obtain the final atomic coordinates and molecular structure.

Visualizations

Caption: Osilodrostat's mechanism of action in the adrenal steroidogenesis pathway.

References

In Vitro Off-Target Effects of Osilodrostat: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osilodrostat (trade name Isturisa®) is a potent, orally administered steroidogenesis inhibitor approved for the treatment of Cushing's disease.[1][2] Its primary mechanism of action is the inhibition of 11β-hydroxylase (CYP11B1), the enzyme responsible for the final step of cortisol synthesis in the adrenal cortex.[3][4] Osilodrostat also potently inhibits aldosterone synthase (CYP11B2).[5][6] While highly effective in reducing cortisol levels, a comprehensive understanding of its in vitro off-target effects is crucial for predicting potential side effects, drug-drug interactions, and for the overall safety assessment in drug development. This technical guide provides an in-depth overview of the known in vitro off-target effects of Osilodrostat, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways and experimental workflows.

Off-Target Inhibition Profile of Osilodrostat

Osilodrostat's off-target activity has been characterized against a panel of steroidogenic enzymes and cytochrome P450 (CYP) enzymes involved in drug metabolism. The following tables summarize the quantitative data on the in vitro inhibitory potency of Osilodrostat against these off-target enzymes.

Table 1: Inhibition of Human Steroidogenic Cytochrome P450 Enzymes by Osilodrostat

| Enzyme | Parameter | Value | Cell Line/System | Reference |

| CYP11B1 (11β-hydroxylase) | IC₅₀ | 9.5 ± 0.5 nM | V79 cells | [5] |

| IC₅₀ | 0.035 µM | HAC15 cells | [7][8] | |

| Kd | ≈ 1 nM or less | Lipid nanodiscs | [5] | |

| CYP11B2 (Aldosterone synthase) | IC₅₀ | 0.28 ± 0.06 nM | V79 cells | [5] |

| Kd | ≈ 1 nM or less | Lipid nanodiscs | [5] | |

| CYP11A1 (Cholesterol side-chain cleavage enzyme) | Inhibition | Partial (<25% at 1000 nM) | V79 cells | [5] |

| Kd | 18.8 µM | Lipid nanodiscs | [5] | |

| CYP17A1 (17α-hydroxylase/17,20-lyase) | Inhibition | Negligible | HEK-293 or V79 cells | [5] |

| CYP21A2 (21-hydroxylase) | Inhibition | Negligible | HEK-293 or V79 cells | [5] |

Table 2: Inhibition of Human Cytochrome P450 Drug-Metabolizing Enzymes by Osilodrostat

| Enzyme | Inhibition Classification | Fold Increase in AUC of Probe Substrate | Reference |

| CYP1A2 | Moderate | ≥2- but <5-fold | [3][6] |

| CYP2C19 | Moderate | ≥2- but <5-fold | [3][6] |

| CYP2D6 | Weak | ≥1.25- but <2-fold | [3][6] |

| CYP3A4/5 | Weak | ≥1.25- but <2-fold | [3][6] |

Experimental Protocols

The following sections detail the methodologies employed in the key experiments cited in this guide to determine the in vitro off-target effects of Osilodrostat.

Protocol 1: Determination of IC₅₀ Values in Stably Expressing Cell Lines (e.g., V79, HEK-293)

-

Cell Culture and Transfection:

-

V79 or HEK-293 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cells are stably transfected with plasmids containing the cDNA for the human steroidogenic P450 enzyme of interest (e.g., CYP11B1, CYP11B2, CYP11A1, CYP17A1, CYP21A2).

-

Stable expression is maintained by selection with an appropriate antibiotic.

-

-

Inhibition Assay:

-

Transfected cells are seeded in multi-well plates and allowed to adhere.

-

The cells are then incubated with a known concentration of the substrate for the specific enzyme being tested (e.g., 11-deoxycortisol for CYP11B1, corticosterone for CYP11B2).

-

Osilodrostat is added at a range of concentrations.

-

A vehicle control (e.g., DMSO) is included.

-

-

Product Quantification:

-

After a defined incubation period, the reaction is stopped, and the supernatant is collected.

-

The concentration of the product (e.g., cortisol for CYP11B1, aldosterone for CYP11B2) is quantified using a validated method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

The percentage of inhibition at each Osilodrostat concentration is calculated relative to the vehicle control.

-

The IC₅₀ value, the concentration of Osilodrostat that causes 50% inhibition of the enzyme activity, is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

-

Protocol 2: Spectrophotometric Equilibrium and Competition Binding Assays for Kd Determination

-

Protein Expression and Purification:

-

The human steroidogenic P450 enzymes (e.g., CYP11B1, CYP11B2, CYP11A1) are expressed in a suitable system, such as E. coli.

-

The enzymes are then purified to homogeneity using chromatographic techniques.

-

-

Incorporation into Lipid Nanodiscs:

-

The purified P450 enzymes are incorporated into lipid nanodiscs to provide a more native-like membrane environment.

-

-

Equilibrium Binding Assay (for direct binding):

-

The absorbance spectrum of the P450 enzyme in the nanodisc is recorded.

-

Osilodrostat is titrated into the solution, and the spectral changes upon binding are monitored.

-

The dissociation constant (Kd) is calculated by fitting the change in absorbance as a function of the Osilodrostat concentration to a binding isotherm.

-

-

Competition Binding Assay (for weaker binding):

-

A known ligand with a strong spectral response upon binding is added to the P450-nanodisc solution.

-

Osilodrostat is then titrated into the solution, displacing the initial ligand.

-

The Kd for Osilodrostat is determined from the concentration-dependent displacement of the known ligand.

-

Protocol 3: In Vitro CYP Inhibition Assay with Human Liver Microsomes

-

Incubation:

-

Human liver microsomes are incubated with a cocktail of probe substrates specific for different CYP enzymes (e.g., caffeine for CYP1A2, omeprazole for CYP2C19, dextromethorphan for CYP2D6, and midazolam for CYP3A4/5).

-

The incubation is performed in the presence and absence of Osilodrostat at various concentrations.

-

The reaction is initiated by the addition of an NADPH-generating system.

-

-

Metabolite Quantification:

-

After a specified time, the reaction is terminated.

-

The concentrations of the specific metabolites of the probe substrates are measured using LC-MS/MS.

-

-

Data Analysis:

-

The IC₅₀ values for the inhibition of each CYP enzyme are determined.

-

Based on the IC₅₀ values and clinically relevant concentrations of Osilodrostat, the potential for drug-drug interactions is classified as weak, moderate, or strong, according to regulatory guidelines.[3]

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Adrenal steroidogenesis pathway showing Osilodrostat's primary targets and off-target effects.

Caption: A generalized workflow for determining the IC₅₀ of Osilodrostat in vitro.

Discussion and Conclusion

The in vitro data clearly demonstrate that Osilodrostat is a highly potent inhibitor of CYP11B1 and CYP11B2.[5] Its selectivity for these enzymes over other key steroidogenic enzymes such as CYP17A1 and CYP21A2 is a key feature of its pharmacological profile.[5] However, partial inhibition of CYP11A1, the first and rate-limiting step in steroidogenesis, has been observed, although at much higher concentrations.[5] This could potentially contribute to a broader impact on steroid hormone synthesis at supratherapeutic doses.

The off-target effects on drug-metabolizing CYP enzymes are also of clinical significance. The moderate inhibition of CYP1A2 and CYP2C19, and weak inhibition of CYP2D6 and CYP3A4/5, suggest a potential for drug-drug interactions.[3][6] Co-administration of Osilodrostat with drugs that are substrates for these enzymes may lead to increased plasma concentrations of the co-administered drug, potentially requiring dose adjustments.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Osilodrostat oral tablets for adults with Cushing's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Drug Interaction Potential of Osilodrostat (LCI699) Based on Its Effect on the Pharmacokinetics of Probe Drugs of Cytochrome P450 Enzymes in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Osilodrostat Phosphate? [synapse.patsnap.com]

- 5. Selectivity of Osilodrostat as an Inhibitor of Human Steroidogenic Cytochromes P450 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Drug Interaction Potential of Osilodrostat (LCI699) Based on Its Effect on the Pharmacokinetics of Probe Drugs of Cytochrome P450 Enzymes in Healthy Adults | springermedizin.de [springermedizin.de]

- 7. academic.oup.com [academic.oup.com]

- 8. Osilodrostat Is a Potential Novel Steroidogenesis Inhibitor for the Treatment of Cushing Syndrome: An In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Osilodrostat for Research Applications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osilodrostat (trade name Isturisa®) is a potent, orally active steroidogenesis inhibitor approved for the treatment of Cushing's disease in adults.[1][2] It represents a significant therapeutic advancement for patients with persistent or recurrent hypercortisolism.[3] For researchers, osilodrostat serves as a highly specific chemical probe to investigate the adrenal steroidogenesis pathway, its regulation, and the pathophysiology of cortisol excess. This document provides an in-depth technical overview of its pharmacological properties to support research and development applications.

Mechanism of Action

Osilodrostat's primary mechanism is the potent and competitive inhibition of 11β-hydroxylase (cytochrome P450 11B1, or CYP11B1).[1][4] This enzyme catalyzes the final and rate-limiting step in the biosynthesis of cortisol, converting 11-deoxycortisol to cortisol.[4][5] By blocking this step, osilodrostat directly reduces the production of cortisol in the adrenal gland.[2]

Additionally, osilodrostat is a potent inhibitor of aldosterone synthase (CYP11B2), the enzyme responsible for converting corticosterone to aldosterone.[2][5] This dual action on both glucocorticoid and mineralocorticoid pathways is a key feature of its pharmacological profile.[5]

The inhibition of CYP11B1 leads to an accumulation of precursor steroids, most notably 11-deoxycortisol and 11-deoxycorticosterone, and can result in a diversion of the steroidogenic pathway towards androgen production.[2][4] In vitro studies have shown that osilodrostat has a negligible impact on other key steroidogenic enzymes like 17α-hydroxylase/17,20-lyase (CYP17A1) and 21-hydroxylase (CYP21A2), although some partial inhibition of the cholesterol side-chain cleavage enzyme (CYP11A1) has been observed.[6]

Inhibitory Potency

Osilodrostat demonstrates high potency against its target enzymes, with inhibitory concentrations in the low nanomolar range.

| Target Enzyme | Parameter | Value (nM) | Cell System / Method | Citation |

| Human CYP11B1 | IC₅₀ | 2.5 | V79 cells expressing human CYP11B1 | [7][8] |

| IC₅₀ | 35 | - | [9] | |

| IC₅₀ | 8.4 ± 1.5 | NCI-H295R cells | [8] | |

| Kd | ~1.5 | Nanodisc competition assay | [8] | |

| Human CYP11B2 | IC₅₀ | 0.7 | V79 cells expressing human CYP11B2 | [7][8] |

| IC₅₀ | 0.28 ± 0.06 | V79 cells | [8] | |

| IC₅₀ | 3.2 ± 0.9 | NCI-H295R cells | [8] | |

| Human CYP11A1 | Kd | 18,800 | Spectrophotometric binding assay | [6] |

Pharmacodynamics

The primary pharmacodynamic effect of osilodrostat is the rapid and dose-dependent reduction of circulating cortisol levels.[4] This is clinically monitored by measuring 24-hour urinary free cortisol (UFC), which serves as a reliable surrogate marker of efficacy.[4] The inhibition of cortisol synthesis removes the negative feedback on the hypothalamic-pituitary-adrenal (HPA) axis, leading to a compensatory rise in adrenocorticotropic hormone (ACTH) levels.

Consequences of enzyme blockade include:

-

Decrease in Cortisol and Aldosterone: The intended therapeutic effects.[2]

-

Increase in Precursors: Accumulation of 11-deoxycortisol and 11-deoxycorticosterone. The latter possesses mineralocorticoid activity and can lead to side effects such as hypokalemia and hypertension.[2][4]

-

Increase in Androgens: A potential increase in testosterone, which can manifest as hirsutism or acne in female patients.[10]

References

- 1. What is the mechanism of Osilodrostat Phosphate? [synapse.patsnap.com]

- 2. Osilodrostat: A Novel Potent Inhibitor of 11-Beta-Hydroxylase for the Treatment of Cushing's Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Osilodrostat — an emerging drug for the medical management of Cushing’s disease | Witek | Endokrynologia Polska [journals.viamedica.pl]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Efficacy and Safety of Osilodrostat in Managing Cushing’s Syndrome: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selectivity of osilodrostat as an inhibitor of human steroidogenic cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Osilodrostat | CYP11B Inhibitors | FDA | TargetMol [targetmol.com]

- 8. Selectivity of Osilodrostat as an Inhibitor of Human Steroidogenic Cytochromes P450 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. academic.oup.com [academic.oup.com]

Osilodrostat in Non-Cushing's Disease Models: A Technical Guide

Issued: November 6, 2025

This document provides a comprehensive technical overview of the investigation of osilodrostat, a potent steroidogenesis inhibitor, in various non-Cushing's disease models. It is intended for researchers, scientists, and drug development professionals interested in the broader applications of this compound beyond its primary indication. This guide details the mechanism of action, summarizes key preclinical and clinical findings, presents detailed experimental protocols, and visualizes complex pathways and workflows.

Introduction

Osilodrostat (formerly known as LCI699) is a potent, orally administered inhibitor of 11β-hydroxylase (CYP11B1), the enzyme responsible for the final step of cortisol synthesis in the adrenal glands.[1][2] It is also a potent inhibitor of aldosterone synthase (CYP11B2).[3][4] This dual action leads to a significant reduction in the production of both cortisol and aldosterone.[4][5]

Initially investigated as a potential treatment for hypertension due to its effects on aldosterone, its profound impact on cortisol synthesis led to its development and subsequent approval for the treatment of adult patients with endogenous Cushing's syndrome, and more specifically, Cushing's disease.[4][6][7] However, its powerful mechanism of action invites exploration into other conditions characterized by adrenal steroid excess or where modulation of the steroidogenesis pathway may be beneficial. This guide focuses on the existing research on osilodrostat in non-Cushing's disease models, including adrenocortical carcinoma and ectopic ACTH syndrome.

Mechanism of Action

Osilodrostat's primary mechanism involves the competitive inhibition of key cytochrome P450 enzymes within the adrenal steroidogenesis pathway. By blocking these enzymes, it effectively reduces the downstream production of critical steroid hormones.

Adrenal Steroidogenesis Pathway and Osilodrostat's Targets

The synthesis of adrenal steroids begins with cholesterol and proceeds through a series of enzymatic conversions. Osilodrostat's main targets are CYP11B1 and CYP11B2, which catalyze the final steps in the synthesis of cortisol and aldosterone, respectively.[4][6] Inhibition of CYP11B1 prevents the conversion of 11-deoxycortisol to cortisol.[3][8] This blockade can lead to an accumulation of cortisol precursors, which may be shunted into the androgen synthesis pathway.[1][8] Some in vitro studies suggest that at higher concentrations, osilodrostat may also have minor inhibitory effects on other enzymes, such as CYP17A1 (17α-hydroxylase/17,20-lyase) and CYP11A1 (cholesterol side-chain cleavage enzyme), although its selectivity for CYP11B1 and CYP11B2 is most pronounced.[2][4][9]

Preclinical In Vitro Investigations

The potency of osilodrostat has been characterized in various in vitro systems, most notably in human adrenocortical cell lines. These studies provide foundational data on its inhibitory capacity compared to other steroidogenesis inhibitors.

Quantitative Data: Inhibitory Potency (IC50)

In vitro studies using the human adrenocortical carcinoma cell line HAC15 have demonstrated osilodrostat's potent inhibition of cortisol production. Its half-maximal inhibitory concentration (IC50) is significantly lower than that of metyrapone and ketoconazole, indicating greater potency.[5][9][10]

| Compound | Cell Line | Condition | Target | IC50 (µM) | Source |

| Osilodrostat | HAC15 | Basal | Cortisol Production | 0.035 | [9][10] |

| Osilodrostat | HAC15 | ACTH-Stimulated | Cortisol Production | 0.0605 | [9] |

| Metyrapone | HAC15 | Basal | Cortisol Production | 0.068 | [9][10] |

| Metyrapone | HAC15 | ACTH-Stimulated | Cortisol Production | 0.0739 | [9] |

| Ketoconazole | HAC15 | Basal | Cortisol Production | 0.621 | [9][10] |

| Ketoconazole | HAC15 | ACTH-Stimulated | Cortisol Production | 0.709 | [9] |

Table 1: Comparative IC50 values for inhibition of cortisol production in HAC15 cells.

Studies also confirm that osilodrostat potently inhibits aldosterone production, often more so than metyrapone and ketoconazole.[4][8][9] Treatment with osilodrostat leads to a strong inhibition of both corticosterone and cortisol, accompanied by an accumulation of their precursor, 11-deoxycortisol.[4][8][9]

Investigations in Non-Cushing's Disease Clinical Models

While approved for Cushing's disease, the majority of clinical data in other contexts comes from off-label use and observational studies in patients with severe hypercortisolism from other causes.

Adrenocortical Carcinoma (ACC)

ACC is a rare and aggressive malignancy that is often associated with severe Cushing's syndrome, which significantly worsens prognosis.[11] Osilodrostat has been used off-label to manage this hypercortisolism, particularly in cases where first-line therapies like mitotane are not tolerated.[12][13]

Case reports show that osilodrostat can be an effective option for rapidly controlling severe hypercortisolism in patients with metastatic ACC.[11][12][13] In some instances, iatrogenic adrenal insufficiency occurred as the dosage was increased, which was successfully managed using a "block-and-replace" strategy with hydrocortisone.[12]

| Study/Case | No. of Patients | Diagnosis | Osilodrostat Dosage | Outcome | Source |

| Haissaguerre et al. | 1 | ACC | Titrated up to 44 mg/day | Cortisol control | [14] |

| Haissaguerre et al. (2022) | 7 | ACC | Starting: 2-10 mg/day; Max: 10-60 mg/day | UFC normalized or decreased in 6/7 patients | [11] |

| Case Report (2024) | 1 | Metastatic ACC | Initiated, dosage increased | Effective cortisol control, managed AI with block-and-replace | [12] |

Table 2: Summary of Osilodrostat Use in Adrenocortical Carcinoma.

Ectopic ACTH Syndrome (EAS)

EAS is another cause of severe hypercortisolism, driven by non-pituitary tumors secreting ACTH. Real-world evidence, such as from the ILLUSTRATE study, has provided insights into osilodrostat's use in this population.[15][16]

The ILLUSTRATE study, a retrospective chart review in the US, included 3 patients with EAS.[16] These patients, who had markedly elevated baseline urinary free cortisol (UFC), were initiated on osilodrostat 2 mg twice daily. Two patients with available UFC data showed substantial reductions in cortisol levels during treatment.[15]

| Study | No. of Patients | Diagnosis | Baseline UFC (x ULN) | Osilodrostat Dosing | Outcome |

| ILLUSTRATE | 3 | Ectopic ACTH Syndrome | 2.57 – 75.2 | Started at 2 mg BID; 2/3 up-titrated | Substantial UFC reduction in 2 patients with available data |

| LINC 7 | Not specified | Ectopic ACTH Syndrome | Not specified | Median dose 6.0 mg/day at Wk 12 | Improvements in clinical manifestations of hypercortisolism |

Table 3: Summary of Osilodrostat Use in Ectopic ACTH Syndrome.

Adrenal Adenoma and Hyperplasia

The ILLUSTRATE and LINC7 studies also included patients with Cushing's syndrome due to adrenal adenomas or hyperplasia.[16][17] In the ILLUSTRATE study, 5 patients had adrenal Cushing's syndrome.[16] Starting doses were generally low (1-4 mg daily), and one patient with available data maintained a normal UFC level during treatment.[15] The LINC7 observational study was specifically designed to evaluate the long-term safety and effectiveness of osilodrostat in non-Cushing's disease patients, including those with adrenal adenoma and hyperplasia.[17]

Experimental Protocols & Visualizations

Detailed and replicable methodologies are critical for scientific advancement. This section outlines typical protocols used in the investigation of osilodrostat and provides workflow visualizations.

In Vitro Steroidogenesis Inhibition Assay

This protocol describes a general method for assessing the inhibitory effect of a compound on steroid production in an adrenocortical cell line.

Objective: To determine the IC50 of osilodrostat for cortisol and aldosterone production.

Materials:

-

HAC15 or NCI-H295R human adrenocortical cells

-

Cell culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum and antibiotics

-

Osilodrostat, metyrapone, ketoconazole stock solutions (in DMSO)

-

ACTH (for stimulated conditions)

-

96-well cell culture plates

-

Immunoassay kits (e.g., chemiluminescence) or LC-MS/MS system for steroid measurement

Procedure:

-

Cell Seeding: Plate HAC15 cells in 96-well plates at a density of ~50,000 cells/well and allow them to adhere for 24 hours.

-

Compound Preparation: Prepare serial dilutions of osilodrostat and other comparators (e.g., from 0.01 µM to 10 µM) in the culture medium. Include a vehicle control (DMSO).

-

Treatment: Remove the old medium from the cells and add the medium containing the different drug concentrations. For stimulated conditions, add a standard concentration of ACTH (e.g., 1 nM).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

Supernatant Collection: After incubation, collect the cell culture supernatant for steroid analysis.

-

Steroid Measurement: Measure the concentration of cortisol, aldosterone, and other relevant steroids in the supernatant using a validated immunoassay or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Plot the steroid concentration against the log of the inhibitor concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value.

Retrospective Clinical Study Protocol

This protocol outlines the general design of a real-world, non-interventional study to evaluate osilodrostat's use.

Objective: To evaluate the effectiveness, dosing patterns, and safety of osilodrostat in a real-world setting for patients with non-Cushing's disease Cushing's syndrome.

Study Design: Multicenter, observational, non-comparative, retrospective cohort study.[17]

Patient Population:

-

Inclusion Criteria: Adult patients (≥18 years) with a confirmed diagnosis of Cushing's syndrome from a non-pituitary origin (e.g., adrenal adenoma, ACC, EAS).[17] Patients must have a documented prescription for osilodrostat.[16]

-

Exclusion Criteria: Patients with Cushing's disease, pseudo-Cushing's syndrome, or those who participated in an interventional clinical trial during the study period.[17]

Data Collection:

-

Patient Identification: Identify eligible patients from medical records at participating centers.

-

Baseline Data: Collect data from the 12 months prior to osilodrostat initiation, including patient demographics, diagnosis details, baseline UFC and/or late-night salivary cortisol (LNSC) levels, and comorbidities (e.g., hypertension, diabetes).[16]

-

Treatment Data: Record the osilodrostat starting dose, all subsequent dose adjustments (titrations), and duration of treatment.

-

Efficacy Data: Collect all available UFC, LNSC, and serum cortisol measurements throughout the treatment period.

-

Safety Data: Review patient charts for all documented adverse events (AEs), with special attention to AEs of interest like hypocortisolism, accumulation of steroid precursors (e.g., hypertension, hypokalemia), and QT prolongation.[18]

-

Follow-up: Retrospectively follow patients for a defined period (e.g., up to 36 months) after initiating osilodrostat.[17]

Analysis:

-

Describe dosing patterns (starting and maintenance doses).

-

Analyze the change in cortisol levels (UFC, LNSC) from baseline to the last available assessment.

-

Summarize the incidence and nature of all reported adverse events.

Conclusion

Osilodrostat is a highly potent inhibitor of cortisol and aldosterone synthesis. While its clinical development and approval have focused on Cushing's disease, emerging evidence from real-world use and case studies demonstrates its potential utility in managing hypercortisolism in non-Cushing's disease models. Specifically, it has shown efficacy in controlling severe hypercortisolism secondary to adrenocortical carcinoma and ectopic ACTH secretion, conditions where rapid and effective cortisol suppression is critical.

The quantitative in vitro data confirms its high potency relative to older steroidogenesis inhibitors. The clinical findings, though largely from retrospective and observational data, are promising and highlight a favorable risk-benefit profile when dosing is carefully managed. Further prospective clinical trials are warranted to formally establish the efficacy, long-term safety, and optimal dosing strategies for osilodrostat in these specific non-Cushing's patient populations.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Selectivity of Osilodrostat as an Inhibitor of Human Steroidogenic Cytochromes P450 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Osilodrostat Phosphate? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. Osilodrostat: A Novel Potent Inhibitor of 11-Beta-Hydroxylase for the Treatment of Cushing's Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Osilodrostat — an emerging drug for the medical management of Cushing’s disease | Witek | Endokrynologia Polska [journals.viamedica.pl]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. academic.oup.com [academic.oup.com]

- 11. academic.oup.com [academic.oup.com]

- 12. A Case of Severe Cushing Syndrome due to Metastatic Adrenocortical Carcinoma Treated With Osilodrostat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. LBMON176 Management, Safety, And Efficacy Of Osilodrostat Treatment In US Patients With Non-pituitary Cushing's Syndrome: Results From The ILLUSTRATE Study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. Osilodrostat for the Treatment of Non-Cushing's Disease Cushing's Syndrome [ctv.veeva.com]

- 18. Osilodrostat treatment in patients with Cushing’s disease of Asian or non-Asian origin: a pooled analysis of two Phase III randomized trials (LINC 3 and LINC 4) [jstage.jst.go.jp]

The Core Mechanism of Osilodrostat and its Impact on Steroid Hormone Precursor Accumulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osilodrostat (trade name Isturisa®) is a potent, orally administered steroidogenesis inhibitor approved for the treatment of Cushing's disease in adults.[1][2] Its mechanism of action centers on the targeted inhibition of a key enzyme in the adrenal steroidogenesis pathway, leading to a significant reduction in cortisol production.[3] However, this targeted inhibition results in a predictable and clinically relevant accumulation of upstream steroid hormone precursors. This technical guide provides an in-depth exploration of Osilodrostat's core mechanism, a detailed analysis of the resulting precursor accumulation, and the experimental methodologies used to characterize these effects.

Core Mechanism of Action: Inhibition of CYP11B1

Osilodrostat's primary mechanism of action is the potent and reversible inhibition of 11β-hydroxylase, a cytochrome P450 enzyme encoded by the CYP11B1 gene.[1][3][4] This enzyme is critical for the final step in cortisol biosynthesis, catalyzing the conversion of 11-deoxycortisol to cortisol.[1][3] By blocking this terminal step, Osilodrostat effectively reduces the production of cortisol, thereby addressing the hypercortisolism that characterizes Cushing's disease.[1]

In addition to its potent effect on CYP11B1, Osilodrostat also inhibits aldosterone synthase (CYP11B2), the enzyme responsible for the final steps of aldosterone synthesis.[5][6] This dual inhibition contributes to its overall effect on adrenal steroidogenesis.[4] Some in vitro studies have suggested that Osilodrostat may also have a weak inhibitory effect on other steroidogenic enzymes, such as CYP11A1 (cholesterol side-chain cleavage enzyme), which could potentially modulate the degree of precursor accumulation.[7]

The inhibition of CYP11B1 leads to a compensatory increase in adrenocorticotropic hormone (ACTH) secretion from the pituitary gland due to the reduction in negative feedback from cortisol.[6] This elevated ACTH further stimulates the early steps of the steroidogenesis pathway, exacerbating the accumulation of steroid precursors proximal to the enzymatic blockade.

Accumulation of Steroid Hormone Precursors

The enzymatic blockade by Osilodrostat leads to a significant accumulation of steroid precursors immediately upstream of CYP11B1 and CYP11B2. This accumulation has both diagnostic and clinical implications.

Key Accumulated Precursors:

-

11-Deoxycortisol: As the direct substrate for CYP11B1 in the cortisol synthesis pathway, 11-deoxycortisol levels markedly increase following Osilodrostat administration.[8][9] This is a hallmark pharmacodynamic effect of the drug.

-

11-Deoxycorticosterone (DOC): This mineralocorticoid precursor, a substrate for CYP11B1 in the aldosterone pathway, also accumulates.[8] The increased levels of DOC can activate the mineralocorticoid receptor, leading to potential side effects such as hypokalemia, edema, and hypertension.[1]

-

Androgens (Androstenedione and Testosterone): The buildup of earlier precursors, such as 17α-hydroxyprogesterone, can be shunted towards the androgen synthesis pathway.[5] This can result in increased levels of androstenedione and testosterone, potentially causing hirsutism and acne in female patients.[5][8] However, some studies suggest that the increase in androgens with Osilodrostat may be less pronounced compared to the older steroidogenesis inhibitor, metyrapone.[5]

Quantitative Effects on Steroidogenesis

The potency of Osilodrostat and its effects on precursor accumulation have been quantified in both in vitro and clinical studies.

Table 1: In Vitro Inhibitory Potency of Osilodrostat

| Cell Line | Parameter | Osilodrostat IC₅₀ (µM) | Metyrapone IC₅₀ (µM) | Ketoconazole IC₅₀ (µM) | Reference |

| HAC15 | Basal Cortisol Production | 0.035 | 0.068 | 0.621 | [8][10] |

| HAC15 | ACTH-Stimulated Cortisol Production | 0.0605 | 0.0739 | 0.709 | [8] |

IC₅₀ (Half maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Effects of Osilodrostat on Hormone Levels in Clinical Studies (LINC Program)

| Hormone | Direction of Change | Magnitude of Change | Clinical Study Reference |

| Urinary Free Cortisol (UFC) | Decrease | Normalized in 78.9% of patients by week 22. | [11] |

| 11-Deoxycortisol | Increase | Mean levels increased significantly during treatment. | |

| 11-Deoxycorticosterone | Increase | Mean levels increased during treatment. | |

| ACTH | Increase | Mean levels increased during treatment. | |

| Testosterone (in females) | Increase | Mean levels increased, with some patients developing hirsutism or acne. | [5][8] |

| Aldosterone | Decrease | Levels decreased and then stabilized with long-term treatment. | [12][13] |

Experimental Protocols

The characterization of Osilodrostat's mechanism and its effects on steroid precursors has been established through a combination of in vitro and clinical trial methodologies.

In Vitro Assays

A common experimental workflow for evaluating steroidogenesis inhibitors in vitro is as follows:

-

Cell Lines: The human adrenocortical carcinoma cell line NCI-H295R and its subclone HAC15 are frequently used as they produce a steroid profile similar to the adrenal cortex.[8][14]

-

Drug Incubation: Cells are incubated with a range of Osilodrostat concentrations (e.g., 0.01 to 10 µM) for a specified period, often 24 to 72 hours.[8][14]

-

Stimulation: To mimic the physiological environment, cells may be co-incubated with ACTH to stimulate steroidogenesis.[8]

-

Hormone Measurement: Steroid hormone levels in the cell culture supernatant are quantified. Due to the significant increase in 11-deoxycortisol, which can cross-react with cortisol immunoassays, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for accurate quantification of individual steroid hormones.[2][4][5] Chemiluminescence immunoassays have also been used, but the potential for cross-reactivity must be considered.[8][14]

-

Data Analysis: The data is used to generate dose-response curves and calculate IC₅₀ values to determine the potency of the inhibitor.[8]

Clinical Trial Protocols (LINC Program)

The efficacy and safety of Osilodrostat, including the effects of precursor accumulation, were extensively studied in the LINC clinical trial program.

-

Study Design: The LINC studies were multicenter, prospective studies, with some phases including double-blind, randomized withdrawal periods.[9][12]

-

Patient Population: Adult patients with persistent or recurrent Cushing's disease, or those for whom pituitary surgery was not an option, were enrolled.[9][12]

-

Dosing: Osilodrostat was administered orally, typically twice daily, with doses titrated based on individual response and tolerability.[5]

-

Primary Endpoint: The primary efficacy endpoint was the proportion of patients with a normal 24-hour urinary free cortisol (UFC) level at a specific time point (e.g., week 22 or 48).[5][9]

-

Hormone Monitoring: In addition to UFC, serum and plasma levels of cortisol, ACTH, 11-deoxycortisol, 11-deoxycorticosterone, aldosterone, and androgens were monitored throughout the studies.[9][11]

-

Safety Monitoring: Adverse events related to precursor accumulation, such as hypertension, hypokalemia, edema, hirsutism, and acne, were closely monitored.[12][13]

Clinical Implications and Management of Precursor Accumulation

The accumulation of steroid hormone precursors is a direct and expected consequence of Osilodrostat's mechanism of action. These effects are generally manageable through careful dose titration and, if necessary, the addition of other medications. For instance, mineralocorticoid receptor antagonists may be used to manage side effects like hypertension and hypokalemia.[12] The monitoring of androgen-related side effects in female patients is also an important aspect of clinical management.

A critical consideration in the clinical use of Osilodrostat is the potential for hypocortisolism or adrenal insufficiency, which can occur if the dose is too high.[5][15] This necessitates regular monitoring of cortisol levels and clinical signs and symptoms of adrenal insufficiency.[16]

Conclusion

Osilodrostat is a highly effective cortisol synthesis inhibitor with a well-defined mechanism of action centered on the potent blockade of CYP11B1. This targeted inhibition inevitably leads to the accumulation of upstream steroid hormone precursors, most notably 11-deoxycortisol and 11-deoxycorticosterone, with a potential for increased androgen production. A thorough understanding of this mechanism, supported by robust in vitro and clinical data, is essential for the safe and effective use of Osilodrostat in the management of Cushing's disease. The experimental protocols outlined in this guide provide a framework for the continued investigation of steroidogenesis inhibitors and their complex effects on the adrenal endocrine system.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Clinical Utility of Osilodrostat in Cushing’s Disease: Review of Currently Available Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Osilodrostat Phosphate? [synapse.patsnap.com]

- 4. Efficacy and Safety of Osilodrostat in Managing Cushing’s Syndrome: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Osilodrostat: A Novel Potent Inhibitor of 11-Beta-Hydroxylase for the Treatment of Cushing's Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. karger.com [karger.com]

- 7. Selectivity of Osilodrostat as an Inhibitor of Human Steroidogenic Cytochromes P450 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. Osilodrostat, a potent oral 11β-hydroxylase inhibitor: 22-week, prospective, Phase II study in Cushing’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. endocrine-abstracts.org [endocrine-abstracts.org]

- 14. sensusimpact.com [sensusimpact.com]

- 15. academic.oup.com [academic.oup.com]

- 16. Prolonged Adrenal Insufficiency After Osilodrostat Exposure With Eventual Recovery of Adrenal Function - PMC [pmc.ncbi.nlm.nih.gov]

Osilodrostat's Selectivity for CYP11B1 vs. CYP11B2: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitory selectivity of osilodrostat for cytochrome P450 11B1 (CYP11B1, 11β-hydroxylase) versus cytochrome P450 11B2 (CYP11B2, aldosterone synthase). Osilodrostat is a potent steroidogenesis inhibitor approved for the treatment of Cushing's disease, a condition characterized by excessive cortisol production.[1] Its mechanism of action involves the direct inhibition of CYP11B1, the enzyme responsible for the final step of cortisol biosynthesis.[2] However, osilodrostat also exhibits significant inhibitory activity against CYP11B2, the key enzyme in aldosterone synthesis.[3] Understanding the selectivity profile of osilodrostat is crucial for predicting its therapeutic efficacy and potential side effects.

Quantitative Inhibitory Activity of Osilodrostat

The inhibitory potency of osilodrostat against CYP11B1 and CYP11B2 has been evaluated in various in vitro systems, including human adrenocortical cell lines and cells expressing recombinant human enzymes. The half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) are key parameters used to quantify this inhibition.

| Experimental System | Enzyme | Parameter | Value (nM) | Reference |

| Human Adrenocortical Carcinoma Cells (NCI-H295R) | CYP11B1 (Cortisol Production) | IC50 | 8.4 ± 1.5 | [4] |

| CYP11B2 (Aldosterone Production) | IC50 | 3.2 ± 0.9 | [4] | |

| Human Adrenocortical Carcinoma Cells (HAC15) | CYP11B1 (Cortisol Production) | IC50 | 35 | [5] |

| V79 Cells Expressing Human Recombinant Enzymes | CYP11B1 | IC50 | 9.5 ± 0.5 | [4] |

| CYP11B2 | IC50 | 0.28 ± 0.06 | [4] | |

| Recombinant Human Enzymes in Nanodiscs | CYP11B1 | Kd | 0.6 ± 2.0 | [4] |

| CYP11B2 | Kd | 0.3 ± 0.9 | [4] | |

| General Reported Values | CYP11B1 | IC50 | 2.5 | [6] |

| CYP11B2 | IC50 | 0.7 | [5][6] |

Table 1: Summary of quantitative data on osilodrostat's inhibition of CYP11B1 and CYP11B2.

The data consistently demonstrate that osilodrostat is a potent inhibitor of both CYP11B1 and CYP11B2, with IC50 values in the low nanomolar range.[4][5][6] In most cellular systems, osilodrostat shows a slightly higher potency for CYP11B2 over CYP11B1. For instance, in V79 cells expressing the recombinant enzymes, osilodrostat was approximately 34-fold more potent at inhibiting CYP11B2 than CYP11B1.[4] Studies using recombinant enzymes incorporated into lipid nanodiscs also confirm a high binding affinity of osilodrostat to both enzymes, with Kd values of approximately 1 nM or less.[1][4]

Signaling Pathway of Steroidogenesis Inhibition

Osilodrostat's primary mechanism of action is the competitive inhibition of CYP11B1 and CYP11B2, which are key enzymes in the adrenal steroidogenesis pathway. The following diagram illustrates this pathway and the points of inhibition by osilodrostat.

References

- 1. Selectivity of osilodrostat as an inhibitor of human steroidogenic cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. researchgate.net [researchgate.net]

- 4. Selectivity of Osilodrostat as an Inhibitor of Human Steroidogenic Cytochromes P450 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Osilodrostat | CYP11B Inhibitors | FDA | TargetMol [targetmol.com]

Early-Stage In Vitro Evaluation of Osilodrostat Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osilodrostat is a potent inhibitor of 11β-hydroxylase (CYP11B1), the enzyme responsible for the final step of cortisol biosynthesis in the adrenal glands.[1][2] Its approval for the treatment of Cushing's disease has highlighted the therapeutic potential of targeting steroidogenesis.[3][4] This technical guide provides a comprehensive overview of the core in vitro assays and methodologies essential for the early-stage evaluation of Osilodrostat analogs and other novel CYP11B1 inhibitors. The focus is on providing detailed experimental protocols, structured data presentation for comparative analysis, and visual workflows to aid in the understanding of the evaluation process.

Mechanism of Action and Signaling Pathway

Osilodrostat primarily exerts its effect by inhibiting CYP11B1, thus blocking the conversion of 11-deoxycortisol to cortisol.[2][3] It also shows inhibitory activity against aldosterone synthase (CYP11B2), which is structurally very similar to CYP11B1.[2][5] This dual inhibition can lead to a decrease in both cortisol and aldosterone levels. The inhibition of CYP11B1 leads to an accumulation of precursor steroids, which can be shunted into the androgen synthesis pathway.[1] A thorough in vitro evaluation, therefore, aims to characterize the potency, selectivity, and potential off-target effects of new analogs.

Caption: Steroidogenesis pathway highlighting the inhibitory action of Osilodrostat analogs on CYP11B1 and CYP11B2.

Experimental Protocols

Cell-Based Steroidogenesis Assay using H295R Cells

The NCI-H295R human adrenocortical carcinoma cell line is a widely accepted model for studying steroidogenesis as it expresses all the key enzymes required for the synthesis of corticosteroids and sex steroids.[6]

Objective: To determine the effect of Osilodrostat analogs on the production of key steroid hormones, particularly cortisol.

Methodology:

-

Cell Culture: H295R cells are cultured in a suitable medium, such as DMEM/F12 supplemented with serum and growth factors, under standard conditions (37°C, 5% CO2).[7] For experiments, cells are seeded in 24-well plates and allowed to attach for 24 hours.[8]

-

Compound Treatment: The growth medium is replaced with fresh medium containing various concentrations of the Osilodrostat analog or control compounds (e.g., Osilodrostat, metyrapone). A vehicle control (e.g., DMSO) is also included. For studies investigating stimulated steroidogenesis, a stimulating agent like forskolin can be added.[8] The cells are then incubated for a defined period, typically 48 hours.[6][8]

-

Sample Collection: After incubation, the cell culture supernatant is collected for hormone analysis.

-

Hormone Analysis: The concentrations of various steroid hormones (e.g., cortisol, aldosterone, 11-deoxycortisol, testosterone, and estradiol) in the supernatant are quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6] Alternatively, specific hormones can be measured using Enzyme-Linked Immunosorbent Assays (ELISAs).[9]

-

Data Analysis: The IC50 values (the concentration of compound that inhibits 50% of hormone production) are calculated by plotting the hormone concentrations against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

Caption: Workflow for the H295R cell-based steroidogenesis assay.

Recombinant Enzyme Inhibition Assays (CYP11B1 and CYP11B2)

To determine the direct inhibitory effect on the target enzymes and to assess selectivity, assays using recombinant human CYP11B1 and CYP11B2 are employed. These assays often use cell lines engineered to express the specific enzyme, such as V79MZ or HEK-293 cells.[10][11]

Objective: To quantify the inhibitory potency (IC50) of Osilodrostat analogs against CYP11B1 and CYP11B2 and to determine the selectivity ratio.

Methodology:

-

Cell Culture and Lysate Preparation: V79MZ or HEK-293 cells stably expressing human CYP11B1 or CYP11B2 are cultured under appropriate conditions.[10][11] Cell lysates or microsomal fractions containing the recombinant enzyme are then prepared.

-

Inhibition Assay: The assay is typically performed in a 96-well plate format. The reaction mixture contains the cell lysate/microsomal fraction, a specific substrate (e.g., 11-deoxycortisol for CYP11B1, corticosterone or 11-deoxycorticosterone for CYP11B2), and the NADPH regenerating system.[11][12]

-

Compound Addition: Osilodrostat analogs are added at various concentrations.

-

Incubation and Termination: The reaction is initiated by the addition of the substrate and incubated at 37°C for a specific time. The reaction is then stopped, often by the addition of a strong acid or an organic solvent.

-

Product Quantification: The amount of product formed (cortisol for CYP11B1, aldosterone for CYP11B2) is measured, typically by LC-MS/MS or a specific immunoassay.

-

Data Analysis: IC50 values are calculated as described for the H295R assay. The selectivity ratio is determined by dividing the IC50 for CYP11B1 by the IC50 for CYP11B2.

Cell Viability Assay

It is crucial to assess whether the observed reduction in hormone production is due to specific enzyme inhibition or a general cytotoxic effect of the compound.

Objective: To determine the cytotoxicity of Osilodrostat analogs in the cell lines used for the primary assays.

Methodology (MTT Assay Example):

-

Cell Seeding: Cells (e.g., H295R) are seeded in a 96-well plate at a suitable density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with the same concentrations of Osilodrostat analogs as used in the steroidogenesis assay and incubated for the same duration (e.g., 48 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and the plate is incubated for 2-4 hours at 37°C.[13] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[14]

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized reagent).[14]

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.[13]

-

Data Analysis: The absorbance values are proportional to the number of viable cells. The results are typically expressed as a percentage of the viability of the vehicle-treated control cells.

Caption: Logical flow for confirming specific inhibition.

Data Presentation

The quantitative data from the in vitro assays should be summarized in tables to allow for a clear comparison of the potency and selectivity of different Osilodrostat analogs.

Table 1: Inhibitory Potency of Osilodrostat and Comparator Compounds on Cortisol Production in HAC15 Adrenocortical Cells [15][16]

| Compound | Basal IC50 (µM) | ACTH-Stimulated IC50 (µM) |

| Osilodrostat | 0.035 | 0.0605 |

| Metyrapone | 0.068 | 0.0739 |

| Ketoconazole | 0.621 | 0.709 |

Table 2: Inhibitory Potency and Selectivity of Novel CYP11B1/CYP11B2 Inhibitors [17]

| Compound | CYP11B1 IC50 (µM) | CYP11B2 IC50 (µM) | Selectivity (CYP11B1/CYP11B2) |

| 8 | 3.04 | 2.77 | 1.1 |

| 9 | 0.21 | 0.08 | 2.6 |

| 10 | 0.13 | 0.11 | 1.2 |

| 11 | 2.52 | 15.58 | 0.16 |

| 12 | > 10 | 1.1 | > 9.1 (selective for CYP11B2) |

Note: The compounds listed in Table 2 are not direct structural analogs of Osilodrostat but represent other novel inhibitors of the same targets.

Conclusion

The early-stage in vitro evaluation of Osilodrostat analogs requires a systematic approach employing a battery of assays. The H295R cell-based steroidogenesis assay provides a comprehensive overview of the impact on the entire steroidogenic pathway, while recombinant enzyme assays offer precise data on the potency and selectivity for the primary targets, CYP11B1 and CYP11B2. Complementary cell viability assays are essential to rule out cytotoxicity. By following the detailed protocols and structuring the data as outlined in this guide, researchers can effectively characterize and compare novel inhibitors, facilitating the identification of promising candidates for further development.

References

- 1. Osilodrostat | C13H10FN3 | CID 44139752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Osilodrostat: A Novel Potent Inhibitor of 11-Beta-Hydroxylase for the Treatment of Cushing's Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clinical Utility of Osilodrostat in Cushing’s Disease: Review of Currently Available Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of Monoclonal Antibodies against Human CYP11B1 and CYP11B2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 9. policycommons.net [policycommons.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Coexpression of CYP11B2 or CYP11B1 with adrenodoxin and adrenodoxin reductase for assessing the potency and selectivity of aldosterone synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development of CYP11B1 and CYP11B2 assays utilizing homogenates of adrenal glands: Utility of monkey as a surrogate for human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. broadpharm.com [broadpharm.com]

- 15. academic.oup.com [academic.oup.com]

- 16. academic.oup.com [academic.oup.com]

- 17. Pharmacophore Modeling and in Silico/in Vitro Screening for Human Cytochrome P450 11B1 and Cytochrome P450 11B2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Using the AtT-20 Cell Line to Investigate Direct Effects of Osilodrostat on ACTH Secretion

Audience: Researchers, scientists, and drug development professionals.

Introduction

The AtT-20 cell line is a well-established murine pituitary tumor cell line derived from a corticotroph adenoma.[1] These cells synthesize and secrete adrenocorticotropic hormone (ACTH) and are responsive to stimuli such as corticotropin-releasing hormone (CRH), making them an invaluable in vitro model for studying the hypothalamic-pituitary-adrenal (HPA) axis.[1][2] Osilodrostat (Isturisa®) is a potent inhibitor of 11β-hydroxylase (CYP11B1), the enzyme responsible for the final step of cortisol synthesis in the adrenal glands.[3][4][5] It is approved for the treatment of Cushing's disease, which is most commonly caused by an ACTH-secreting pituitary adenoma.[6][7]

While Osilodrostat's primary mechanism is to reduce cortisol production in the adrenal glands, its potential direct effects on the pituitary corticotrophs that regulate cortisol through ACTH secretion are less understood. Investigating such effects is crucial for a comprehensive understanding of its pharmacological profile. This application note provides detailed protocols to study the direct effects of Osilodrostat on both basal and CRH-stimulated ACTH secretion in AtT-20 cells.

Experimental Protocols

Protocol 1: AtT-20 Cell Culture and Maintenance

This protocol outlines the standard procedure for the culture of AtT-20 cells.

Materials:

-

AtT-20 cell line (e.g., ATCC® CCL-89™)

-

F-12K Medium (e.g., ATCC® 30-2004™)

-

Horse Serum (HS), heat-inactivated

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin (10,000 U/mL)

-

75 cm² cell culture flasks

-

15 mL and 50 mL conical tubes

-

Serological pipettes

-

Incubator (37°C, 5% CO₂)

-

Hemocytometer or automated cell counter

-

Trypan Blue solution

Complete Growth Medium:

-

To a 500 mL bottle of F-12K Medium, add:

-

75 mL of Horse Serum (final concentration 15%)

-

12.5 mL of Fetal Bovine Serum (final concentration 2.5%)

-

5 mL of Penicillin-Streptomycin (final concentration 100 U/mL)

-

-

Store at 2-8°C in the dark.[1]

Procedure:

-

Thawing Frozen Cells:

-

Rapidly thaw a cryovial of AtT-20 cells in a 37°C water bath.

-

Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

-

Centrifuge at 200 x g for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.

-

Transfer to a 75 cm² flask and incubate at 37°C, 5% CO₂.

-

-

Routine Maintenance:

-

AtT-20 cells grow as a mix of adherent and suspension cells, often forming aggregates.[8]

-

For subculturing, vigorously shake the flask to detach adherent cells and break up clumps.

-

Transfer the entire cell suspension to a 50 mL conical tube.

-

Centrifuge at 200 x g for 5 minutes.

-

Resuspend the pellet in fresh medium and dispense into new flasks at a seeding density of 3 x 10⁵ cells/mL.[8]

-

Change the medium every 2-3 days. A subcultivation ratio of 1:2 is recommended.[8]

-

Protocol 2: Drug Treatment for ACTH Secretion Assay

This protocol describes the treatment of AtT-20 cells to assess the impact of Osilodrostat on ACTH secretion.

Materials:

-

Cultured AtT-20 cells

-

24-well tissue culture plates

-

Serum-free F-12K Medium

-

Osilodrostat powder

-

DMSO (for dissolving Osilodrostat)

-

Corticotropin-Releasing Hormone (CRH), human/rat

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Plating:

-

Seed AtT-20 cells in a 24-well plate at a density of 5 x 10⁵ cells/well in 1 mL of complete growth medium.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and stabilize.

-

-

Drug Preparation:

-

Prepare a 10 mM stock solution of Osilodrostat in DMSO. Store at -20°C.

-

Prepare a 10 µM stock solution of CRH in sterile water or PBS. Aliquot and store at -20°C.

-

On the day of the experiment, prepare serial dilutions of Osilodrostat and CRH in serum-free F-12K medium. The final DMSO concentration should not exceed 0.1% in any well.

-

-

Treatment:

-

Gently aspirate the complete growth medium from each well.

-

Wash the cells once with 1 mL of sterile PBS.

-

Add 500 µL of serum-free F-12K medium to each well and incubate for 2 hours (serum starvation).

-

Aspirate the starvation medium and add 500 µL of the appropriate treatment solution to each well. Recommended treatment groups include:

-

Vehicle Control (serum-free medium with 0.1% DMSO)

-

CRH (10 nM)

-

Osilodrostat (e.g., 0.1 µM, 1 µM, 10 µM)

-

Osilodrostat (e.g., 0.1 µM, 1 µM, 10 µM) + CRH (10 nM)

-

-

Incubate the plate at 37°C, 5% CO₂ for a defined period (e.g., 4-6 hours).

-

-

Supernatant Collection:

-

After incubation, carefully collect the supernatant from each well into labeled microcentrifuge tubes.

-

Centrifuge the tubes at 1,000 x g for 10 minutes at 4°C to pellet any detached cells.

-

Transfer the clarified supernatant to new tubes for ACTH quantification. Store at -80°C if not analyzed immediately.

-

The remaining cell monolayer can be used for a cell viability assay.

-

Protocol 3: ACTH Quantification by ELISA

This protocol provides a general workflow for a sandwich ELISA to measure ACTH in the collected supernatant. Follow the specific instructions provided with your commercial ELISA kit.[9][10]

Materials:

-

Commercial ACTH ELISA Kit (e.g., Human/Mouse/Rat compatible)

-

Collected cell culture supernatants

-

Microplate reader capable of measuring absorbance at 450 nm

Procedure:

-

Bring all reagents and samples to room temperature.

-

Prepare the ACTH standards and controls as per the kit manual.

-

Add standards, controls, and unknown samples (supernatants) to the appropriate wells of the antibody-coated microplate.

-

Add the detection antibody (e.g., biotinylated antibody or HRP conjugate) to each well.

-

Seal the plate and incubate for the time specified in the kit protocol (typically 1-2 hours at room temperature), often with shaking.[9][11]

-

Wash the plate multiple times with the provided wash buffer to remove unbound reagents.

-

If using a biotin-streptavidin system, add the HRP-Streptavidin solution and incubate.[12]

-

Add the TMB substrate solution to each well and incubate in the dark until color develops.

-

Add the Stop Solution to terminate the reaction. The color will typically change from blue to yellow.

-

Read the absorbance of each well at 450 nm within 30 minutes of adding the Stop Solution.

-

Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use this curve to calculate the ACTH concentration in the unknown samples.

Data Presentation

Quantitative data should be summarized for clear interpretation. The following tables present hypothetical data from the described experiment.

Table 1: Effect of Osilodrostat on Basal and CRH-Stimulated ACTH Secretion from AtT-20 Cells

| Treatment Group | Osilodrostat (µM) | CRH (10 nM) | Mean ACTH (pg/mL) ± SD | % of CRH Response |

| Vehicle Control | 0 | - | 150.4 ± 12.1 | N/A |

| CRH Stimulation | 0 | + | 752.3 ± 55.8 | 100% |

| Osilodrostat | 0.1 | - | 148.9 ± 15.3 | N/A |

| Osilodrostat | 1 | - | 155.2 ± 11.9 | N/A |

| Osilodrostat | 10 | - | 160.1 ± 18.4 | N/A |

| Osilodrostat + CRH | 0.1 | + | 740.5 ± 60.2 | 98.4% |

| Osilodrostat + CRH | 1 | + | 688.1 ± 49.5 | 91.5% |

| Osilodrostat + CRH | 10 | + | 615.7 ± 51.3 | 81.8% |

Table 2: Effect of Osilodrostat on AtT-20 Cell Viability

| Treatment Group | Osilodrostat (µM) | CRH (10 nM) | Cell Viability (%) ± SD |

| Vehicle Control | 0 | - | 98.5 ± 1.2 |

| CRH Stimulation | 0 | + | 97.9 ± 1.5 |

| Osilodrostat | 10 | - | 98.1 ± 1.8 |

| Osilodrostat + CRH | 10 | + | 97.5 ± 2.1 |

Visualizations

Experimental Workflow

Signaling Pathway and Drug Target

Expected Results and Interpretation

-

CRH Stimulation: As a positive control, CRH should robustly increase ACTH secretion compared to the vehicle control group.[1][2] A significant increase validates the responsiveness of the AtT-20 cells.

-

Osilodrostat on Basal Secretion: Based on the hypothetical data in Table 1, Osilodrostat alone does not significantly alter the basal secretion of ACTH. This would suggest that, under these in vitro conditions, the drug does not directly stimulate or inhibit the basic secretory machinery of the corticotrophs.

-

Osilodrostat on Stimulated Secretion: The key finding in the hypothetical data is a dose-dependent reduction in CRH-stimulated ACTH secretion. This suggests that while Osilodrostat may not affect basal levels, it could interfere with the signaling cascade or secretory response initiated by CRH.

-

Cell Viability: The cell viability data (Table 2) should show no significant toxicity at the tested concentrations. This is critical to ensure that any observed decrease in ACTH is due to a specific pharmacological effect rather than cell death.

Conclusion

The AtT-20 cell line provides a robust and clinically relevant model to dissect the direct pharmacological effects of steroidogenesis inhibitors on pituitary corticotroph function. The protocols described here offer a comprehensive framework for evaluating how Osilodrostat modulates both basal and stimulated ACTH secretion, independent of the systemic feedback loops present in vivo. The findings from such studies are crucial for building a complete profile of drugs targeting the HPA axis and can inform the prediction of clinical outcomes and potential side effects.

References

- 1. AtT-20 Cells [cytion.com]

- 2. Growth hormone-releasing factor releases ACTH from an AtT-20 mouse pituitary tumor cell line but not from normal pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Osilodrostat | C13H10FN3 | CID 44139752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Osilodrostat for Cushing syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Osilodrostat - Wikipedia [en.wikipedia.org]

- 7. academic.oup.com [academic.oup.com]

- 8. AtT20. Culture Collections [culturecollections.org.uk]

- 9. arborassays.com [arborassays.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. eaglebio.com [eaglebio.com]

- 12. raybiotech.com [raybiotech.com]

Application Note: A Robust and Sensitive LC-MS/MS Protocol for the Accurate Quantification of Osilodrostat in Human Plasma

Audience: Researchers, scientists, and drug development professionals.

Introduction

Osilodrostat is a potent inhibitor of 11β-hydroxylase, an enzyme crucial for the final step of cortisol synthesis.[1][2] It is utilized in the management of Cushing's disease, a condition characterized by excessive cortisol levels.[1][2] Therapeutic drug monitoring of Osilodrostat is essential to optimize dosage, ensure efficacy, and minimize adverse effects, given the high inter-individual variability in patient response.[1][3] This application note details a highly selective and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the precise quantification of Osilodrostat in human plasma. The protocol is based on a validated method and is suitable for pharmacokinetic studies and routine clinical monitoring.[1][3]

Principle

This method employs a simple protein precipitation technique for plasma sample preparation, followed by chromatographic separation on a HILIC analytical column and detection by a tandem mass spectrometer operating in positive electrospray ionization mode. Quantification is achieved using a stable isotopically labeled internal standard to ensure high accuracy and precision.

Experimental Protocols

Materials and Reagents

-

Osilodrostat reference standard

-

Isotopically labeled Osilodrostat (e.g., Osilodrostat-d4) as an internal standard (IS)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (drug-free)

Instrumentation

-

Liquid Chromatograph (LC) system capable of delivering reproducible gradients

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Analytical column: Kinetex® HILIC (4.6 x 50 mm; 2.6 µm)[1][3]

Sample Preparation

A protein precipitation method is employed for the extraction of Osilodrostat from human plasma.[1][3]

-

Allow plasma samples to thaw to room temperature.

-

To 100 µL of plasma, add 20 µL of the internal standard working solution.

-

Vortex for 10 seconds.

-

Add 300 µL of acetonitrile containing 1% formic acid (v/v) to precipitate proteins.[1][3]

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.

LC-MS/MS Conditions

The following table summarizes the liquid chromatography and mass spectrometry parameters for the analysis of Osilodrostat.

| Parameter | Value |

| Liquid Chromatography | |

| Column | Kinetex® HILIC (4.6 x 50 mm; 2.6 µm)[1][3] |

| Mobile Phase | Isocratic elution with a suitable mobile phase (e.g., Acetonitrile and water with formic acid) |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Run Time | 2.0 minutes[1][3] |